molecular formula C13H19N5O3 B2890656 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714235-68-4

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2890656
CAS No.: 714235-68-4
M. Wt: 293.327
InChI Key: CNHQJGPBSYPZLV-UHFFFAOYSA-N
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Description

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemically defined purine-2,6-dione derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 7-substituted and 8-aminoalkyl-substituted purine-dione derivatives that have demonstrated substantial research value as potent ligands for key serotonin receptors, including the 5-HT 1A , 5-HT 2A , and 5-HT 7 receptor subtypes . The structural configuration features a purine-2,6-dione core with specific modifications at the 7- and 8-positions, including an allyl group at position 7 and a (3-methoxypropyl)amino moiety at position 8, which are critical for receptor binding affinity and selectivity . Research compounds in this structural family have shown promising psychotropic properties in preclinical models, with selected analogues exhibiting antidepressant-like effects in the forced swim test and anxiolytic-like activity in the four-plate test . The 8-aminoalkyl substitution pattern, particularly with methoxypropyl chains, represents a strategic molecular design approach to develop novel central nervous system agents with improved blood-brain barrier penetration and optimized pharmacokinetic profiles. This high-purity compound is intended solely for research applications in laboratory settings, including receptor binding studies, structure-activity relationship investigations, and mechanistic studies of serotonergic signaling pathways. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-4-7-18-9-10(17(2)13(20)16-11(9)19)15-12(18)14-6-5-8-21-3/h4H,1,5-8H2,2-3H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHQJGPBSYPZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. One common synthetic route includes the following steps:

  • Alkylation: : The purine core is alkylated using an appropriate alkylating agent to introduce the allyl group at the 7-position.

  • Methylation: : The 3-methyl group is introduced through methylation reactions, typically using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound

Scientific Research Applications

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can serve as a tool for studying biological processes, such as nucleotide metabolism and enzyme interactions.

  • Medicine: : Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to natural purines.

  • Industry: : The compound's unique properties may be exploited in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

8-Alkoxy Derivatives
  • Example: 8-Alkoxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives (e.g., aripiprazole analogs) Key Differences: Alkoxy groups (e.g., –OCH₃) at the 8-position lack the hydrogen-bonding amino group present in the target compound. Impact: Reduced polar interactions may lower affinity for serotonin receptors compared to amino-substituted analogs .
8-Bromo Derivatives
  • Example: 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4) Key Differences: Bromine at the 8-position increases reactivity for nucleophilic substitution but lacks the methoxypropylamino group’s hydrogen-bonding capacity. Impact: Bromo derivatives are intermediates in synthesizing functionalized purines (e.g., linagliptin precursors) , whereas the target compound may exhibit direct biological activity.
8-Hydrazinyl Derivatives
  • Example: (Z)-8-(2-(2,4-Dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (TC227) Key Differences: Hydrazinyl substituents enable chelation or interaction with metal ions, unlike the target compound’s methoxypropylamino group. Impact: TC227 inhibits trypanothione synthetase, highlighting how 8-position modifications can target parasite-specific enzymes .

Substituent Variations at the 7-Position

7-Benzyl Derivatives
  • Example : 7-Benzyl-1,3-dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione
    • Key Differences : A benzyl group at the 7-position increases lipophilicity compared to the allyl group in the target compound.
    • Impact : Higher logP values in benzyl derivatives may enhance blood-brain barrier penetration but reduce aqueous solubility .
7-(2-Chlorobenzyl) Derivatives
  • Impact: The hydroxyl group in the 3-hydroxypropylamino substituent may improve solubility compared to the methoxy group in the target compound .
Serotonin Receptor Modulation
  • Arylpiperazinylalkyl Derivatives: Compounds with lipophilic 8-substituents (e.g., propoxy, N-ethylbenzylamino) show high 5-HT₁A receptor affinity .

Structural and Physicochemical Data Table

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Allyl (3-Methoxypropyl)amino 320.35 Under investigation
8-Bromo-7-(but-2-yn-1-yl)-3-methyl derivative But-2-yn-1-yl Bromo 297.11 Linagliptin intermediate
7-Benzyl-8-phenyl derivative Benzyl Phenyl 346.38 Not reported
TC227 (hydrazinyl derivative) 2-Hydroxy-3-phenoxy Hydrazinyl 384.40 Trypanothione synthetase inhibition
CID 3153005 (2-chlorobenzyl derivative) 2-Chlorobenzyl (3-Hydroxypropyl)amino 368.80 Not reported

Key Research Findings

  • Lipophilicity and Receptor Affinity : Lipophilic 8-substituents (e.g., propoxy) enhance 5-HT₁A receptor binding, but excessive lipophilicity may reduce solubility .
  • Hydrogen-Bonding Capacity: Amino groups at the 8-position (as in the target compound) improve interactions with polar receptor residues compared to alkoxy or bromo groups .
  • Synthetic Utility: Bromo derivatives serve as intermediates, while amino-substituted compounds are more likely to be terminal products with direct bioactivity .

Biological Activity

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. Purines are essential nitrogenous bases found in DNA and RNA, playing critical roles in genetic information storage and transmission. This compound has garnered interest due to its potential biological activities, which include effects on various cellular processes.

Chemical Structure

The molecular formula of this compound is C13H19N5O3C_{13}H_{19}N_{5}O_{3}. The structure is characterized by an allyl group at the 7-position and a methoxypropylamino group at the 8-position of the purine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. It may modulate enzyme activity or receptor function, leading to various physiological effects.

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is mediated through the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial action.

Anti-inflammatory Effects

In vitro studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Summary of Biological Activities

Activity Effect Mechanism Reference
AnticancerInhibition of tumor growthInduction of apoptosis
AntimicrobialBroad-spectrum activityDisruption of cell wall synthesis
Anti-inflammatoryReduced cytokine productionInhibition of inflammatory pathways

Case Studies

  • Anticancer Study : A recent study evaluated the effect of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers such as caspase activation.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound displayed significant antimicrobial activity with MIC values lower than those observed for ampicillin against certain strains of E. coli and S. aureus.

Q & A

Q. What are the optimal synthetic routes for 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from a purine core. Key steps include:
  • Allylation at the 7-position : Alkylation using allyl bromide under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Amino substitution at the 8-position : Nucleophilic substitution with 3-methoxypropylamine, requiring anhydrous conditions and a catalyst like triethylamine .
  • Methylation at the 3-position : Use of methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone under reflux .
  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Characterize final product using NMR (¹H/¹³C) and HRMS to confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves allyl, methoxypropyl, and methyl substituents. For example, allyl protons appear as a triplet (δ 5.2–5.4 ppm) and a doublet (δ 4.8–5.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₆H₂₂N₆O₃: 370.17 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (requires slow evaporation from DMSO/EtOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or cellular models. Mitigation strategies include:
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Data Normalization : Include positive controls (e.g., staurosporine for cytotoxicity) to standardize results .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :
  • Systematic Substituent Variation :
PositionSubstituent ModificationsImpact on Activity
7Allyl → PropargylEnhanced kinase inhibition
8Methoxypropyl → EthylpiperazinylImproved solubility
3Methyl → EthylReduced cytotoxicity
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., CDK2) .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .

Q. How can reaction pathways for synthesizing derivatives of this compound be optimized to minimize side products?

  • Methodological Answer :
  • Temperature Control : Maintain −10°C during allylation to prevent N7/N9 isomerization .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
  • Catalyst Screening : Test Pd(OAc)₂ for Suzuki couplings at the 8-position to improve cross-coupling efficiency .
  • Workflow Automation : Employ flow chemistry for reproducible scale-up (residence time: 30 min, 80°C) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent responses in in vivo studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups (p < 0.05, Tukey’s correction) .
  • Pharmacokinetic Modeling : Use WinNonlin to calculate AUC, Cₘₐₓ, and t₁/₂ in rodent studies .

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